molecular formula C18H21N5O B10991381 N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B10991381
M. Wt: 323.4 g/mol
InChI Key: DESKAGQMLFNXSJ-UHFFFAOYSA-N
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Description

N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a cyclopenta[c]pyrazole moiety, which adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the Cyclopenta[c]pyrazole Moiety: This step involves cyclization reactions, often using hydrazine derivatives and cyclopentanone under reflux conditions.

    Final Coupling: The final step involves coupling the benzimidazole and cyclopenta[c]pyrazole intermediates using amide bond formation techniques, such as using carbodiimides or other coupling reagents.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions is crucial to ensure high yield and purity. This often involves:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvent Selection: Choosing solvents that maximize solubility and minimize side reactions.

    Temperature Control: Precise temperature control to avoid decomposition of intermediates.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media, depending on the oxidizing agent.

    Reduction: Often carried out in anhydrous conditions to prevent side reactions.

    Substitution: Requires appropriate leaving groups and nucleophiles/electrophiles.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

N-[2-(2-methylpropyl)-3H-benzimidazol-5-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C18H21N5O/c1-10(2)8-16-20-14-7-6-11(9-15(14)21-16)19-18(24)17-12-4-3-5-13(12)22-23-17/h6-7,9-10H,3-5,8H2,1-2H3,(H,19,24)(H,20,21)(H,22,23)

InChI Key

DESKAGQMLFNXSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=NNC4=C3CCC4

Origin of Product

United States

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